

Investigating the Therapeutic Potential of AZD6370: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	AZD6370
Cat. No.:	B1666226

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

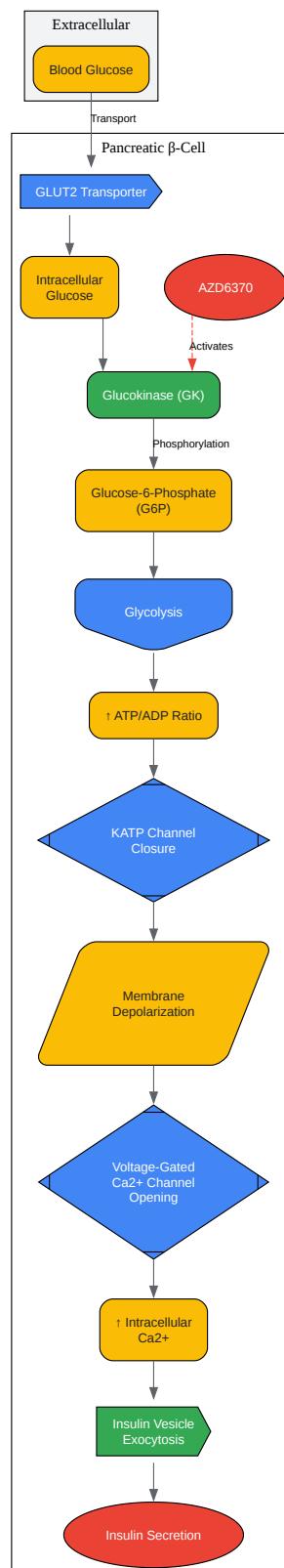
AZD6370 is a potent and selective small molecule activator of the enzyme glucokinase (GK). Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β -cells and hepatocytes. In pancreatic β -cells, glucokinase activation is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, it facilitates the uptake and conversion of glucose into glucose-6-phosphate, the first step in both glycogen synthesis and glycolysis. By activating glucokinase, **AZD6370** enhances glucose-dependent insulin secretion and increases hepatic glucose uptake, thereby offering a dual mechanism of action for the potential treatment of type 2 diabetes mellitus (T2DM). This document provides an in-depth technical overview of **AZD6370**, summarizing key preclinical and clinical data, outlining relevant experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Preclinical and Clinical Data

The therapeutic potential of **AZD6370** has been evaluated in a series of preclinical and clinical studies. The data from these investigations are summarized below.

Preclinical Data

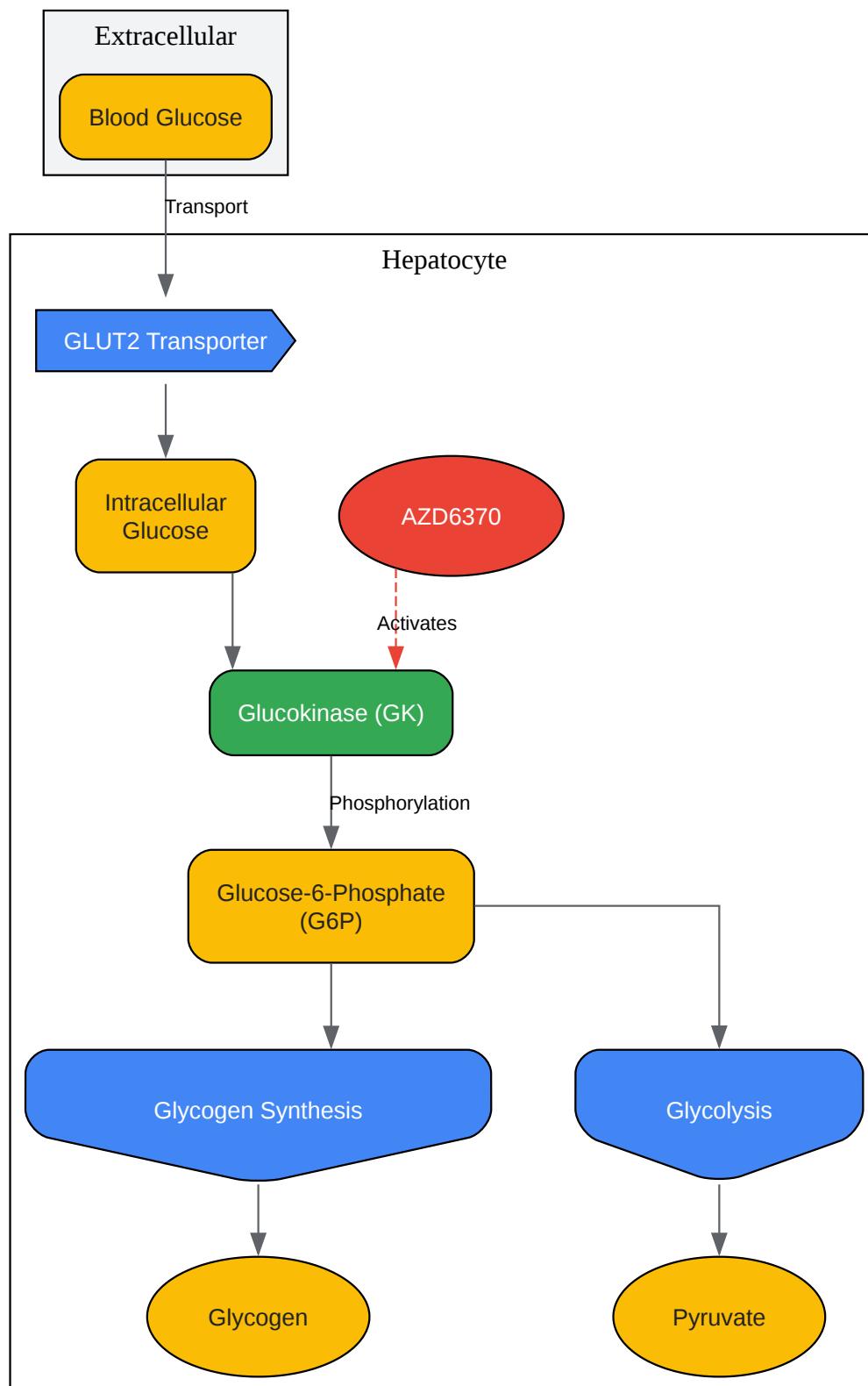
Parameter	Value/Result	Species/System	Reference
EC50 (Human Recombinant GK)	45 nM	In vitro	[1]
In Vivo Efficacy	A significant reduction in fasting blood glucose (from 12.5 ± 0.4 mM to 9.1 ± 1.0 mM) and a sustained lowering of the free-feeding blood glucose profile was observed.	Male gkwt/del mice	[1]
Dosing Regimen (In Vivo)	400 mg/kg/day, p.o. for 7 days	Male gkwt/del mice	[1]


Clinical Data

Study Population	Dosing Regimen	Key Findings	Reference
Healthy Volunteers	Single oral ascending doses of 10-650 mg	AZD6370 was well tolerated and demonstrated a dose-concentration-dependent increase in serum insulin and glucose infusion rate during euglycemic clamp. [2]	[2]
Patients with T2DM (Fasted/Fed)	Single oral doses of 20, 60, or 180 mg	AZD6370 produced dose-dependent reductions in plasma glucose of up to 30% versus placebo. Increased glucose-stimulated insulin secretion was also observed. [3][4]	[3][4]
Patients with T2DM	Total daily dose of 180 mg (administered as single, twice, or four times daily)	Divided dosing regimens resulted in a smoother 24-hour glucose profile compared to a single dose. [3][4]	[3][4]
Healthy Male Volunteers (Hypoglycemic Clamp)	Single oral dose of 300 mg	The central nervous system-mediated counterregulatory response to hypoglycemia was preserved. The glucagon response was attenuated, likely due to a local pancreatic effect. [5][6]	[5][6]

Signaling Pathways and Mechanism of Action

AZD6370 exerts its therapeutic effect by activating glucokinase in key metabolic tissues. The signaling pathways involved are depicted below.


Glucokinase Signaling in Pancreatic β -Cells

[Click to download full resolution via product page](#)

Caption: **AZD6370** enhances glucose-stimulated insulin secretion in pancreatic β-cells.

Glucokinase Signaling in Hepatocytes

[Click to download full resolution via product page](#)

Caption: **AZD6370** promotes hepatic glucose uptake and metabolism.

Experimental Protocols

Detailed experimental protocols for the specific studies involving **AZD6370** are proprietary. However, this section provides representative methodologies for the key experiments cited, based on standard practices in the field.

Glucokinase Activation Assay (In Vitro)

This protocol describes a typical enzymatic assay to determine the half-maximal effective concentration (EC50) of a glucokinase activator.

Principle: The activity of glucokinase is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction. The production of NADPH is measured spectrophotometrically at 340 nm.

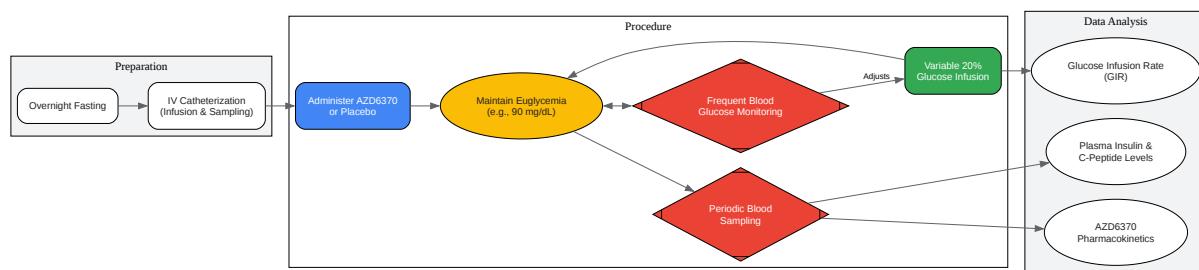
Materials:

- Recombinant human glucokinase
- Tris-HCl buffer (pH 7.4)
- ATP
- Glucose
- MgCl₂
- NADP⁺
- Glucose-6-phosphate dehydrogenase (G6PDH)
- **AZD6370** (or other test compound) dissolved in DMSO
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, ATP, glucose, MgCl₂, NADP⁺, and G6PDH.
- Add varying concentrations of **AZD6370** (e.g., in a serial dilution) to the wells of the microplate. Include control wells with DMSO only.
- Initiate the reaction by adding recombinant human glucokinase to each well.
- Immediately place the microplate in a reader and measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).
- Calculate the initial reaction velocity (rate of NADPH production) for each concentration of **AZD6370**.
- Plot the reaction velocity against the logarithm of the **AZD6370** concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Euglycemic Clamp (In Vivo, Human)


This protocol outlines the euglycemic clamp technique used to assess the effect of **AZD6370** on insulin secretion and glucose utilization.[\[2\]](#)

Objective: To measure whole-body glucose disposal and insulin secretion at a constant, normal blood glucose level.

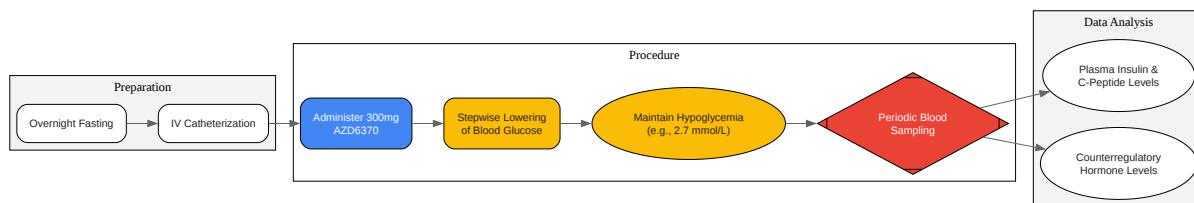
Procedure:

- Subjects are fasted overnight.
- Two intravenous catheters are inserted, one for infusion and one for blood sampling.
- A single oral dose of **AZD6370** or placebo is administered.
- Blood glucose is clamped at a euglycemic level (e.g., 90 mg/dL) for a specified period (e.g., 2-4 hours).
- Blood glucose is monitored frequently (e.g., every 5 minutes).

- A variable infusion of 20% glucose is adjusted to maintain the target blood glucose level. The glucose infusion rate (GIR) is a measure of whole-body glucose disposal.
- Blood samples are collected at regular intervals to measure plasma concentrations of insulin, C-peptide, and **AZD6370**.

[Click to download full resolution via product page](#)

Caption: Workflow for a euglycemic clamp study.


Hypoglycemic Clamp (In Vivo, Human)

This protocol describes the hypoglycemic clamp technique used to evaluate the counterregulatory hormone response to **AZD6370**-induced hypoglycemia.[5][6]

Objective: To assess the hormonal response to a controlled, lowered blood glucose level.

Procedure:

- Subjects are fasted overnight.
- Two intravenous catheters are inserted.
- A single oral dose of 300 mg **AZD6370** is administered.
- Plasma glucose is lowered in a stepwise manner to a hypoglycemic target (e.g., 2.7 mmol/L or ~49 mg/dL).
- The hypoglycemic state is maintained for a defined period (e.g., 30 minutes).
- A variable glucose infusion is used to maintain the target hypoglycemic level.
- Blood samples are collected at baseline and throughout the clamp period to measure plasma levels of counterregulatory hormones (epinephrine, norepinephrine, growth hormone, cortisol, and glucagon), as well as insulin and C-peptide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AZD6370 | Glucokinase activator | Probechem Biochemicals [probechem.com]
- 2. Pharmacodynamic effects of the oral glucokinase activator AZD6370 after single doses in healthy volunteers assessed with euglycaemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glucokinase activator AZD6370 decreases fasting and postprandial glucose in type 2 diabetes mellitus patients with effects influenced by dosing regimen and food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Glucokinase activators AZD6370 and AZD1656 do not affect the central counterregulatory response to hypoglycemia in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- To cite this document: BenchChem. [Investigating the Therapeutic Potential of AZD6370: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666226#investigating-the-therapeutic-potential-of-azd6370]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com